

TK-129 safety and toxicity profile

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Compound of Interest

Compound Name: TK-129

Cat. No.: B10857244

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TK-129: A Novel KDM5B Inhibitor

TK-129 is a potent pyrazole-based inhibitor of lysine-specific demethylase 5B (KDM5B) with an IC₅₀ of 0.044 μ M[1]. Developed by Zhengzhou University, it is currently in the preclinical stage of development for the treatment of myocardial fibrosis[1].

Mechanism of Action

KDM5B has been identified as a potential therapeutic target for cardiovascular diseases. Its levels were observed to be elevated in mouse hearts following transverse aortic constriction and in angiotensin II-induced cardiac fibroblasts[1]. **TK-129** is designed to inhibit KDM5B, thereby reducing the activation of cardiac fibroblasts. Mechanistic studies have revealed that the upregulation of KDM5B in cardiac fibroblast activation is linked to the activation of the Wnt-related pathway. The therapeutic effects of **TK-129** are associated with its inhibition of KDM5B and the subsequent blocking of this KDM5B-related Wnt pathway activation[1].

Pharmacokinetics

Preclinical studies have indicated that **TK-129** possesses a good pharmacokinetic profile, with a bioavailability (F) of 42.37%[1]. In vivo studies have demonstrated its efficacy in reducing isoprenaline-induced myocardial remodeling and fibrosis.

Safety and Toxicity Profile

As of the latest available information, a detailed public safety and toxicity profile for **TK-129** has not been released. Further preclinical and clinical studies are required to establish the

comprehensive safety profile of this compound.

MM-129: A Case Study in Preclinical Safety and Toxicity Assessment

To illustrate the components of a comprehensive safety and toxicity profile, this section details the preclinical data for MM-129, a novel inhibitor targeting BTK/PI3K/AKT/mTOR and PD-L1 with potential applications in colon cancer treatment.

Summary of Preclinical Safety Data

MM-129 has undergone toxicity studies in both zebrafish and rodent models, demonstrating a favorable safety profile.

Table 1: Summary of In Vivo Toxicity Studies of MM-129

| Species | Study Type | Doses Administered | Key Findings | Reference |
|-------------------|--------------------------|-------------------------------|---|-----------|
| Mice (BALB/ccmdb) | Short-term (Single Dose) | 10, 20, 40 $\mu\text{mol/kg}$ | No mortality or signs of toxicity at 10 $\mu\text{mol/kg}$. | |
| Mice (BALB/ccmdb) | Long-term (14 days) | 10, 20, 40 $\mu\text{mol/kg}$ | - 10 $\mu\text{mol/kg}$: No mortality or toxicity. - 20 $\mu\text{mol/kg}$: 40% mortality. - 40 $\mu\text{mol/kg}$: 60% mortality with clinical signs of toxicity. | |
| Zebrafish Embryos | Toxicity Study | 10 μM | No sublethal effects observed. | |

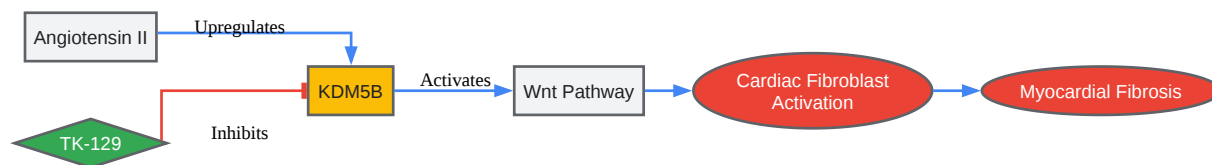
Table 2: Summary of Hematological and Biochemical Parameters for MM-129 in Mice (14-day study)

| Parameter | Dose (μmol/kg) | Result | Reference |
|-----------------------|----------------|--|-----------|
| Liver Function | 10 | Normal levels at the end of the study. Transient increase in total bilirubin at the highest dose. | |
| Renal Function | All doses | Normal levels. | |
| Hematological Profile | All doses | Similar to control animals. | |

Experimental Protocols

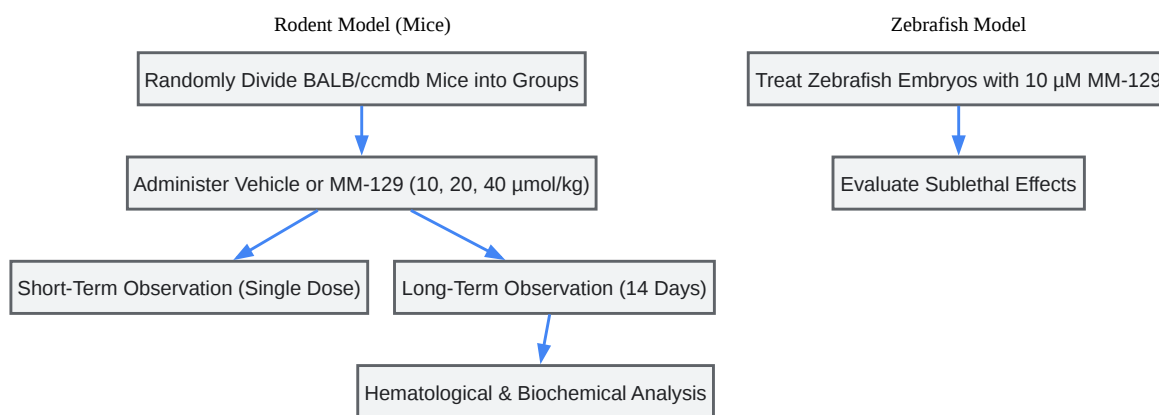
- **Animal Model:** 4-6 week old BALB/ccmdb mice were used for both short-term and long-term studies.
- **Drug Administration:** MM-129 was administered intraperitoneally. The vehicle control was 10% DMSO/phosphate-buffered saline (PBS).
- **Short-Term Study:** Animals were divided into four groups and treated with a single dose of vehicle or MM-129 at 10, 20, or 40 μmol/kg. They were observed for adverse effects.
- **Long-Term Study:** Animals were administered MM-129 or vehicle daily for 14 days at doses of 10, 20, and 40 μmol/kg. Mortality, clinical signs of toxicity, and behavioral changes were monitored. At the end of the study, blood samples were collected for hematological and biochemical analysis.
- **Methodology:** Zebrafish embryos were treated with MM-129 at a concentration of 10 μM.
- **Endpoints:** Sublethal effects, such as lack of swimming activity, lack of heartbeat, and tail blood flow, were evaluated.

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of **TK-129** in myocardial fibrosis.



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Caption: Experimental workflow for MM-129 toxicity studies.

Other "*129" Compounds in Development

Several other compounds with the "129" designation are currently in various stages of development, each with its own specific target and safety profile.

- AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5 being developed for Fibrostenosing Crohn's Disease. It has been shown to be well-tolerated in a Phase 1 study with no drug-related safety signals or dose-limiting toxicities. A Phase 2a study is ongoing.
- BIIB129: A covalent, selective, and brain-penetrant BTK inhibitor for the treatment of Multiple Sclerosis. It has demonstrated a favorable safety profile in preclinical studies.
- EBC-129: A first-in-class antibody-drug conjugate (ADC) for pancreatic cancer. In a Phase 1 trial, it was generally well-tolerated, with a manageable safety profile consistent with MMAE-based ADCs.

Conclusion

TK-129 is a promising preclinical candidate for the treatment of myocardial fibrosis with a novel mechanism of action targeting KDM5B. While its pharmacokinetic profile is favorable, a comprehensive public safety and toxicity profile is not yet available. The detailed preclinical safety assessment of MM-129 provides a valuable framework for the types of studies and data required to characterize the safety of new chemical entities. As **TK-129** progresses through development, it will be crucial to conduct rigorous toxicological studies to fully understand its safety profile before it can be considered for clinical trials.

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References

- 1. TK-129 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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